Cas no 1552579-28-8 (Ethyl 3,5-dichloro-2-methylbenzoate)

Ethyl 3,5-dichloro-2-methylbenzoate is a benzoate ester derivative characterized by its dichloro and methyl substituents on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. Its structural features, including the electron-withdrawing chloro groups and sterically influencing methyl group, enhance its reactivity in electrophilic and nucleophilic substitution reactions. The ethyl ester moiety improves solubility in organic solvents, facilitating its use in various synthetic applications. The compound's stability and well-defined reactivity profile make it a valuable building block for constructing complex molecules in research and industrial settings.
Ethyl 3,5-dichloro-2-methylbenzoate structure
1552579-28-8 structure
Product Name:Ethyl 3,5-dichloro-2-methylbenzoate
CAS No:1552579-28-8
MF:C10H10Cl2O2
MW:233.091201305389
CID:5006320
Update Time:2025-05-20

Ethyl 3,5-dichloro-2-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3,5-dichloro-2-methylbenzoate
    • Ethyl 3,5-dichloro-2-methylbenzoate
    • Inchi: 1S/C10H10Cl2O2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3
    • InChI Key: LNDGTBJYHKCCSO-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C(=O)OCC)=C1C)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3

Ethyl 3,5-dichloro-2-methylbenzoate Pricemore >>

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Additional information on Ethyl 3,5-dichloro-2-methylbenzoate

Ethyl 3,5-Dichloro-2-Methylbenzoate (CAS No. 1552579-28-8): A Comprehensive Overview

Ethyl 3,5-dichloro-2-methylbenzoate, with the CAS number 1552579-28-8, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group substituted with chlorine atoms at positions 3 and 5, and a methyl group at position 2. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in various applications.

Recent studies have highlighted the potential of Ethyl 3,5-dichloro-2-methylbenzoate in advanced materials synthesis. Researchers have explored its role as a precursor in the production of high-performance polymers and composites. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, has been extensively documented in recent publications. These findings underscore its versatility in synthetic chemistry and its potential to contribute to the development of next-generation materials.

The synthesis of Ethyl 3,5-dichloro-2-methylbenzoate involves a multi-step process that typically begins with the chlorination of methylbenzoate derivatives. Advanced techniques such as electrophilic aromatic substitution and Friedel-Crafts alkylation have been employed to achieve high yields and purity. Recent advancements in catalytic methods have further optimized this synthesis pathway, reducing production costs and environmental impact.

In terms of applications, Ethyl 3,5-dichloro-2-methylbenzoate has shown promise in the pharmaceutical industry. Its structure resembles certain bioactive compounds, making it a potential lead molecule for drug discovery. Preclinical studies have indicated that derivatives of this compound exhibit modulatory effects on key cellular pathways, suggesting its potential in treating various diseases. Additionally, its stability under physiological conditions makes it an attractive candidate for drug delivery systems.

The environmental impact of Ethyl 3,5-dichloro-2-methylbenzoate has also been a topic of recent research. Studies have assessed its biodegradability and toxicity profiles under controlled laboratory conditions. Results indicate that while the compound exhibits moderate persistence in certain environments, its toxicity levels are within acceptable limits for controlled industrial use.

Looking ahead, the demand for Ethyl 3,5-dichloro-2-methylbenzoate is expected to grow as industries increasingly seek sustainable and efficient chemical solutions. Its unique properties position it as a key component in emerging technologies across multiple sectors.

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